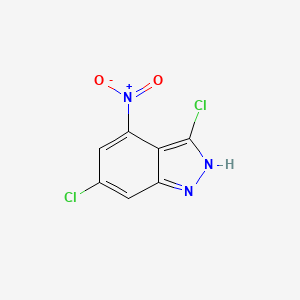

3,6-Dichloro-4-nitro-1H-indazole

Descripción general

Descripción

3,6-Dichloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and nitro groups on the indazole ring makes this compound a compound of interest in various chemical and biological research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-nitro-1H-indazole typically involves the nitration of 3,6-dichloroindazole. One common method includes the following steps:

Starting Material: 3,6-Dichloroindazole.

Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the rate of nitration and to avoid over-nitration.

Isolation and Purification: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using large reactors to handle the nitration reaction.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Purification: Employing industrial-scale purification methods such as distillation and crystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dichloro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction Product: 3,6-Dichloro-4-amino-1H-indazole.

Substitution Products: Various substituted indazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis:

3,6-Dichloro-4-nitro-1H-indazole serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a valuable precursor in organic synthesis. Researchers utilize it to create derivatives that may exhibit enhanced chemical properties or biological activities.

Dyes and Pigments:

Due to its unique chemical structure, this compound finds applications in the development of dyes and pigments. The chlorine and nitro groups contribute to its reactivity and potential for creating vibrant colors in industrial applications.

Biological Applications

Antimicrobial Properties:

Studies have indicated that indazole derivatives, including this compound, exhibit antimicrobial activities. These compounds interact with various cellular mechanisms, potentially inhibiting the growth of pathogenic microorganisms.

Anticancer Activity:

Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It activates specific signaling pathways that lead to cell cycle arrest and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition:

this compound has been studied for its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide—a critical signaling molecule in the body. This inhibition can have implications in treating diseases associated with excessive nitric oxide production, such as inflammatory disorders.

Medical Applications

Drug Development:

The compound is being investigated as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties while minimizing toxicity. Researchers are exploring its potential as a lead compound in drug discovery efforts targeting various diseases.

Therapeutic Targeting:

Recent studies have focused on the use of this compound derivatives as potential inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, modifications to the indazole scaffold have resulted in compounds with potent inhibitory activity against FGFR1 .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3,6-Dichloro-4-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target proteins.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Dichloro-1H-indazole: Lacks the nitro group, making it less reactive in certain biological contexts.

4-Nitro-1H-indazole: Lacks the chlorine atoms, which may affect its chemical reactivity and biological activity.

3,6-Dichloro-4-amino-1H-indazole:

Uniqueness

3,6-Dichloro-4-nitro-1H-indazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Actividad Biológica

3,6-Dichloro-4-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 234.03 g/mol. The compound features a bicyclic indazole core substituted with two chlorine atoms and a nitro group, which enhances its chemical reactivity and biological potential.

Target Enzymes and Pathways

This compound has been shown to interact with various enzymes and proteins, particularly nitric oxide synthase (NOS). This interaction inhibits the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes . The inhibition of NOS leads to several downstream effects, including modulation of inflammatory responses and apoptosis in cancer cells.

Biochemical Pathways

The compound influences multiple biochemical pathways:

- Nitric Oxide Production : By inhibiting NOS, it reduces NO levels, which can affect tumoricidal and bactericidal actions in macrophages.

- Cell Signaling : It affects cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating specific signaling pathways. The compound's structure allows it to bind effectively to target proteins involved in cell growth and survival .

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.5 | Induction of apoptosis |

| MCF-7 (breast) | 12.3 | Inhibition of cell proliferation |

| A549 (lung) | 18.7 | Activation of pro-apoptotic signals |

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. It has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines. Results showed significant inhibition of cell growth at low micromolar concentrations, with mechanisms involving apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy Study : Another study assessed its antimicrobial properties against clinical isolates of resistant bacteria. The findings indicated that the compound effectively inhibited the growth of resistant strains, suggesting potential for development as an antimicrobial agent .

Propiedades

IUPAC Name |

3,6-dichloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKZNOAASZIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646519 | |

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-69-0 | |

| Record name | 3,6-Dichloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.